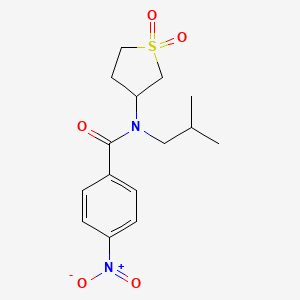![molecular formula C23H24N6O2 B2968078 (E)-2-amino-N-(3-methoxypropyl)-1-((3-methylbenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 836624-84-1](/img/structure/B2968078.png)
(E)-2-amino-N-(3-methoxypropyl)-1-((3-methylbenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of pyrrolo[2,3-b]quinoxaline, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring . They are commonly found in a wide variety of products, including pharmaceuticals and OLEDs .
Molecular Structure Analysis
The compound contains a pyrrolo[2,3-b]quinoxaline core, which is a polycyclic system with multiple rings. The presence of nitrogen atoms in the ring system can have a significant impact on the electronic properties of the molecule .Chemical Reactions Analysis
As a derivative of pyrrolo[2,3-b]quinoxaline, this compound might participate in various chemical reactions. For instance, it might undergo electrophilic substitution reactions at the carbon atoms of the ring system .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of polar functional groups, the size and shape of the molecule, and the specific arrangement of atoms within the molecule .Wissenschaftliche Forschungsanwendungen
Polymer Synthesis
Research into quinoxaline moiety-containing compounds, such as the synthesis of polyamides with aromatic diamines derived from quinoxalines, highlights their potential in creating materials with excellent thermal stability and solubility in polar aprotic solvents. These properties are crucial for developing advanced materials with high-performance applications, including electronics and coatings (Patil et al., 2011).
Asymmetric Hydrogenation
The design of rigid P-chiral phosphine ligands incorporating quinoxaline structures for rhodium-catalyzed asymmetric hydrogenation has been explored. These developments are critical for synthesizing chiral pharmaceutical ingredients, demonstrating the importance of quinoxaline derivatives in facilitating efficient and selective chemical synthesis processes (Imamoto et al., 2012).
Sustainable Chemistry
Quinoxaline derivatives have been utilized in the sustainable synthesis of quinolines and pyrimidines, catalyzed by manganese PNP pincer complexes. This approach emphasizes atom efficiency and environmental friendliness, marking significant progress in the green synthesis of heterocyclic compounds (Mastalir et al., 2016).
Pharmacological Research
Novel 3-quinoline carboxamides have been identified as potent and selective inhibitors of ataxia telangiectasia mutated (ATM) kinase. Such compounds are promising for therapeutic applications, particularly in enhancing the efficacy of DNA damage-inducing agents in cancer treatment. This showcases the potential of quinoxaline derivatives in developing new cancer therapies (Degorce et al., 2016).
Crystallography
Studies on the crystal structures of quinoxaline derivatives reveal insights into their polymorphic forms and molecular interactions. Understanding these aspects is vital for the pharmaceutical industry, where crystal form can significantly impact drug solubility and efficacy (Shishkina et al., 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future research directions would depend on the context in which this compound is being studied. If it’s being studied for its potential use in pharmaceuticals, future research could involve studying its pharmacokinetics and pharmacodynamics, as well as conducting clinical trials . If it’s being studied for use in materials science, future research could involve studying its physical properties and how they can be optimized for specific applications .
Eigenschaften
IUPAC Name |
2-amino-N-(3-methoxypropyl)-1-[(E)-(3-methylphenyl)methylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2/c1-15-7-5-8-16(13-15)14-26-29-21(24)19(23(30)25-11-6-12-31-2)20-22(29)28-18-10-4-3-9-17(18)27-20/h3-5,7-10,13-14H,6,11-12,24H2,1-2H3,(H,25,30)/b26-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTAQFXSQKRMJZ-VULFUBBASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=NN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCCCOC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=N/N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCCCOC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2967999.png)

![7-Cyanoimidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B2968001.png)
![tert-butyl (1S,4S)-5-(carbonochloridoyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2968003.png)



![(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyridin-3-yl)methanone](/img/structure/B2968007.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isobutoxybenzenesulfonamide](/img/structure/B2968008.png)
![{[(2,5-Dichlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B2968013.png)
![2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2968014.png)
![7-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2968015.png)